6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine
Description
6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine is a structurally complex heterocyclic compound featuring an imidazo[1,2-a]pyridine core. Key substituents include:
- Position 2: A phenyl group, contributing to aromatic stacking interactions.
- Position 6: A chloro substituent, which may enhance electron-withdrawing effects and influence reactivity .
This compound’s unique structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to planar heterocycles. Its synthesis likely involves copper-catalyzed cyclization or nitration strategies, as seen in related imidazopyridines .
Properties
IUPAC Name |
[(E)-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methylideneamino] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-15-7-9-17(10-8-15)22(27)28-24-13-19-21(16-5-3-2-4-6-16)25-20-12-11-18(23)14-26(19)20/h2-14H,1H3/b24-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRAHZAPNVGROY-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/C2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and other pharmacological applications.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in cancer treatment. For instance, a study synthesized various derivatives and tested their efficacy against breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxic activity with an IC50 value of 90.97 μg/mL. The results indicated a dose-dependent decrease in cell viability, particularly at higher concentrations .
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| C5 | 90.97 | MCF-7 |
| D4 | Higher than C5 | MCF-7 |
Antibacterial Activity
Imidazo[1,2-a]pyridine compounds have also been investigated for their antibacterial properties. The presence of the 4-methylbenzoyl group enhances the compound's effectiveness against various bacterial strains. Studies indicate that derivatives with this moiety demonstrate improved inhibition against gram-positive and gram-negative bacteria .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The imino group may facilitate interactions with enzymes or receptors involved in cell proliferation and apoptosis pathways. Additionally, the chloro and phenyl groups contribute to the compound's lipophilicity, enhancing cellular uptake and bioavailability.
Case Studies
- Breast Cancer Study : A series of synthesized pyrazole derivatives containing imidazo[1,2-a]pyridine were tested for anticancer activity. Among these, the compound C5 showed promising results with a significant reduction in MCF-7 cell viability at higher concentrations. The study concluded that compounds with lower IC50 values are more effective against cancer cells .
- Antibacterial Efficacy : In another study focusing on antibacterial properties, derivatives of imidazo[1,2-a]pyridine were tested against various bacterial strains. The results demonstrated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating bacterial infections .
Comparison with Similar Compounds
Key Observations:
Comparison with Analogues:
- 6-Chloro-2-phenylimidazo[1,2-a]pyridine : Synthesized via cyclization of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone .
- 3-Benzoyl Imidazo[1,2-b]pyridazines: Prepared via microwave-assisted coupling of bromoacetophenones with aminopyridazines .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability:
- The oxime ester in the target compound likely improves solubility compared to non-polar analogues (e.g., 6-chloro-2-phenylimidazo[1,2-a]pyridine) but may reduce membrane permeability .
- LogP Predictions : The 4-methylbenzoyl group increases hydrophobicity (higher LogP) relative to hydroxymethyl-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
